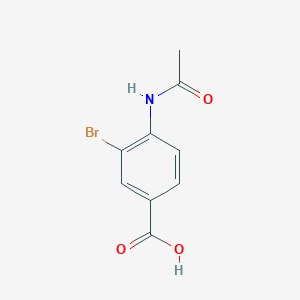
4-(Acetylamino)-3-bromobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)-3-bromobenzoic acid is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Acetylamino)-3-bromobenzoic acid, also known by its CAS number 74103-28-9, is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound belongs to a class of organic molecules that exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H8BrNO2
- Molecular Weight : 246.07 g/mol
The compound features a bromine atom at the meta position relative to the carboxylic acid group, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on benzoic acid derivatives highlighted that certain structural modifications, including bromination and acetylation, enhance the antimicrobial efficacy of these compounds. Specifically, derivatives with halogen substitutions have shown increased potency against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. In cellular assays, this compound demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes relevant in disease pathways. For instance, it has shown inhibitory effects on enzymes involved in inflammatory processes, which may contribute to its therapeutic potential in treating inflammatory diseases .
Study on Antimicrobial Activity
In a comparative study evaluating various benzoic acid derivatives, this compound was found to inhibit bacterial growth at concentrations lower than those required for many conventional antibiotics. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of non-brominated analogs, underscoring the role of bromination in enhancing biological activity .
Anticancer Mechanism Exploration
A detailed investigation into the anticancer mechanisms revealed that this compound induces cell cycle arrest at the G2/M phase in cancer cells. This was associated with an upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins. These findings suggest that this compound could serve as a lead molecule for developing new cancer therapies .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
4-acetamido-3-bromobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRQMCDNYOYGCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429106 |
Source


|
| Record name | 4-(acetylamino)-3-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74103-28-9 |
Source


|
| Record name | 4-(acetylamino)-3-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













